Bombinin-like peptide 2
Description
Significance of Amphibian Host-Defense Peptides in Innate Immunity
Amphibians possess a remarkable chemical arsenal (B13267) as part of their innate immune system, with host-defense peptides being a crucial component. mdpi.comnih.gov These peptides, secreted from granular glands in the skin, provide the first line of defense against a wide array of pathogens, including bacteria, fungi, and viruses. mdpi.comoup.com The skin of frogs and toads is a rich source of these antimicrobial peptides (AMPs), which are vital for protecting the organism from microbial invasion. nih.govresearchgate.net Unlike many conventional antibiotics, these peptides are less likely to induce resistance because they often target the fundamental and conserved aspects of microbial cells, such as their membranes. oup.comnih.gov The diversity and potency of these peptides make them a subject of intense scientific interest for the development of new therapeutic agents. nih.gov
The effectiveness of these peptides is highlighted by their ability to combat significant amphibian pathogens like Batrachochytrium dendrobatidis, a chytrid fungus responsible for global amphibian population declines. mdpi.comnih.gov The study of these natural defense mechanisms is not only crucial for amphibian conservation but also holds promise for addressing the growing challenge of antibiotic resistance in human medicine. oup.comqub.ac.uk
Historical Perspective on Bombinin Peptide Family Discovery
The story of the Bombinin peptide family began with the isolation of "bombinin" from the skin secretions of the European yellow-bellied toad, Bombina variegata. researchgate.netportlandpress.com This initial discovery paved the way for the identification of a diverse family of related peptides. Subsequent research led to the characterization of two main subfamilies: the bombinins (also referred to as bombinin-like peptides or BLPs) and the bombinins H, which are more hydrophobic and hemolytic. nih.gov
A key breakthrough in understanding this peptide family was the use of molecular cloning techniques. researchgate.netnih.gov These methods revealed that bombinins and bombinin H peptides are often encoded on the same precursor protein. researchgate.netportlandpress.com This co-encoding suggests a coordinated and multifaceted defense strategy. The initial bombinin-like peptides, BLP-1, -2, and -3, were isolated from the Asian toad, Bombina orientalis, and were found to be cationic, amphipathic peptides with potent antibacterial activity but low hemolytic activity, indicating a selectivity for prokaryotic over eukaryotic cells. nih.gov
Overview of Bombinin-like Peptide-2 within the Bombina Secretome
The skin secretion of Bombina species, often referred to as the secretome, is a complex mixture of biologically active molecules. Bombinin-like peptide-2 is a notable component of this secretome. uniprot.org It is derived from a larger precursor protein that also gives rise to other peptides, including Bombinin H2. uniprot.org
BLP-2 itself is an antimicrobial peptide with demonstrated activity against bacteria. uniprot.orgcpu-bioinfor.org Interestingly, preliminary evidence suggests that its mechanism of action may not involve lysing, or bursting, the bacterial cells, a common mechanism for many antimicrobial peptides. uniprot.orgcpu-bioinfor.org This unique characteristic makes it a subject of particular interest for understanding the diverse ways in which these peptides can exert their antimicrobial effects. The study of BLP-2 and other peptides within the Bombina secretome continues to provide valuable insights into the evolution of amphibian chemical defenses and offers a rich source for the discovery of novel bioactive compounds. nih.gov
Detailed Research Findings
| Attribute | Details |
| Name | Bombinin-like peptide-2 (BLP-2) |
| Source | Skin secretions of the Bombina variegata (Yellow-bellied toad) and Bombina orientalis (Asian toad). uniprot.orgmedchemexpress.combiocat.com |
| Peptide Family | Bombinin. cpu-bioinfor.org |
| Biological Activity | Antimicrobial, Antibacterial. uniprot.orgcpu-bioinfor.org It has been shown to be more potent than magainin 2 in its ability to kill bacteria. nih.gov |
| Hemolytic Activity | Non-hemolytic, suggesting selectivity for prokaryotic over eukaryotic membranes. nih.govuniprot.orgcpu-bioinfor.org |
| Structure | BLP-2 is an amphipathic, cationic peptide composed of 25-27 amino acids. nih.gov Circular dichroism measurements indicate a significant alpha-helical content. nih.gov |
| Precursor | Encoded on a precursor protein that is cleaved into multiple chains, including Acidic peptide 2-1, Bombinin-like peptide 2, Octapeptide 2, Acidic peptide 2-2, and Bombinin-H2. uniprot.org |
Structure
2D Structure
Properties
CAS No. |
138220-01-6 |
|---|---|
Molecular Formula |
C115H194N34O33 |
Molecular Weight |
2581.0 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C115H194N34O33/c1-19-61(11)92(147-86(154)47-119)114(181)126-52-90(158)137-82(53-150)111(178)133-67(17)98(165)148-93(62(12)20-2)115(182)144-78(43-60(9)10)108(175)146-84(55-152)112(179)128-63(13)94(161)123-49-87(155)134-74(34-26-29-39-118)103(170)145-83(54-151)113(180)132-66(16)96(163)140-77(42-59(7)8)107(174)139-73(33-25-28-38-117)102(169)125-51-89(157)135-75(40-57(3)4)104(171)129-64(14)95(162)138-72(32-24-27-37-116)101(168)124-50-88(156)136-76(41-58(5)6)105(172)131-68(18)99(166)149-110(177)81(46-91(159)160)141-97(164)65(15)130-106(173)79(44-69-30-22-21-23-31-69)143-109(176)80(45-70-48-122-56-127-70)142-100(167)71(120)35-36-85(121)153/h21-23,30-31,48,56-68,70-84,92-93,150-152H,19-20,24-29,32-47,49-55,116-120H2,1-18H3,(H2,121,153)(H,123,161)(H,124,168)(H,125,169)(H,126,181)(H,128,179)(H,129,171)(H,130,173)(H,131,172)(H,132,180)(H,133,178)(H,134,155)(H,135,157)(H,136,156)(H,137,158)(H,138,162)(H,139,174)(H,140,163)(H,141,164)(H,142,167)(H,143,176)(H,144,182)(H,145,170)(H,146,175)(H,147,154)(H,148,165)(H,159,160)(H,149,166,177)/t61-,62-,63-,64-,65-,66-,67-,68-,70?,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,92-,93-/m0/s1 |
InChI Key |
GUTYFGTZDYFRHX-JGKRARPPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2C=NC=N2)NC(=O)[C@H](CCC(=O)N)N)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2C=NC=N2)NC(=O)C(CCC(=O)N)N)NC(=O)CN |
Synonyms |
BLP-2 protein, Bombina orientalis bombinin-like peptide-2, Bombina orientalis |
Origin of Product |
United States |
Molecular Identification and Characterization of Bombinin Like Peptide 2
Isolation and Purification Methodologies of Bombinin-like Peptides
The initial step in studying bombinin-like peptides involves their extraction and purification from the skin secretions of amphibians, primarily from species of the Bombina genus, such as the Oriental fire-bellied toad (Bombina orientalis) and the yellow-bellied toad (Bombina variegata). nih.govtandfonline.comuniprot.org
The process typically begins with the collection of skin secretions, which can be stimulated by mild electrical stimulation or exposure to certain chemicals like norepinephrine. researchgate.net The collected secretions, a complex mixture of various bioactive molecules, are then lyophilized (freeze-dried) to preserve their components. qub.ac.uk
To isolate the bombinin-like peptides from this complex mixture, researchers employ a combination of chromatographic techniques. A common initial step is cation-exchange chromatography . tandfonline.com This method separates molecules based on their net positive charge, and since bombinin-like peptides are cationic, they bind to the negatively charged resin in the chromatography column while other components are washed away. tandfonline.com
Following cation-exchange chromatography, reverse-phase high-performance liquid chromatography (RP-HPLC) is utilized for further purification. tandfonline.comnih.gov This technique separates peptides based on their hydrophobicity. The partially purified sample is passed through a column containing a nonpolar stationary phase, and peptides are eluted with a gradient of increasing organic solvent concentration. This allows for the separation of individual bombinin-like peptides from each other and from other remaining impurities. tandfonline.comnih.gov The purity of the isolated peptides is then verified using techniques such as capillary electrophoresis and mass spectrometry. tandfonline.com
Primary Amino Acid Sequence Determination of Bombinin-like Peptide-2
Once a pure sample of a bombinin-like peptide is obtained, the next critical step is to determine its primary amino acid sequence. This has been accomplished through a combination of protein chemistry and molecular biology techniques.
Historically, Edman degradation was a primary method for sequencing peptides. However, modern approaches predominantly rely on tandem mass spectrometry (MS/MS) . nih.gov In this technique, the purified peptide is ionized and its mass-to-charge ratio is measured. The peptide ions are then fragmented, and the masses of the resulting fragments are analyzed. By piecing together the fragment masses, the amino acid sequence can be deduced.
In parallel with direct peptide sequencing, molecular cloning techniques have been instrumental in determining the primary structures of bombinin-like peptides, including BLP-2. nih.govnih.gov This involves constructing a cDNA library from the messenger RNA (mRNA) extracted from the amphibian's skin. nih.govnih.gov Using oligonucleotide probes designed based on a known segment of a related peptide's amino acid sequence, researchers can screen the cDNA library to find the gene that codes for the peptide of interest. nih.govnih.gov Sequencing this gene reveals the full amino acid sequence of the precursor protein, which includes the signal peptide, an acidic spacer peptide, and the mature bombinin-like peptide. nih.govnih.gov
The primary amino acid sequence for Bombinin-like peptide-2 from Bombina variegata has been determined as: GIGASILSAGKSALKGFAKGLAEHFAN cpu-bioinfor.org
| Property | Value |
| Sequence | GIGASILSAGKSALKGFAKGLAEHFAN |
| Length | 27 amino acids |
| Molecular Formula | C118H191N33O34 |
| Molecular Mass | 2616.02 Da |
| Net Charge | +3 |
| Isoelectric Point (pI) | 9.7 |
Table 1: Physicochemical Properties of Bombinin-like Peptide-2 from Bombina variegata. Data sourced from DRAMP database. cpu-bioinfor.org
Structural Elucidation and Conformational Preferences of Bombinin-like Peptides
The biological activity of bombinin-like peptides is intrinsically linked to their three-dimensional structure. Understanding their conformational preferences, particularly in different environments, is crucial.
Circular dichroism (CD) spectroscopy is a key technique used to study the secondary structure of these peptides. nih.gov CD measurements have shown that bombinin-like peptides, including BLP-2, are largely unstructured in aqueous solutions. However, in the presence of membrane-mimicking environments, such as trifluoroethanol or detergent micelles, they adopt a predominantly α-helical conformation . nih.govnih.gov This induced helicity is a common feature of many antimicrobial peptides and is believed to be essential for their interaction with and disruption of microbial membranes. mdpi.com For instance, circular dichroism measurements of bombinin-like peptides from B. orientalis in 40% trifluoroethanol indicated a significant helical content of 63-69%. nih.gov
Nuclear magnetic resonance (NMR) spectroscopy has provided more detailed, atomic-level insights into the three-dimensional structure of bombinin-like peptides in membrane-mimetic environments. mdpi.com These studies have confirmed the α-helical nature of these peptides and have also helped to understand how they orient themselves within a lipid bilayer. mdpi.com The amphipathic nature of the helix, with a hydrophobic face and a hydrophilic face, is a critical feature that facilitates its insertion into the lipid membrane. mdpi.com
Molecular dynamics (MD) simulations have further complemented experimental studies by providing a dynamic view of the peptide-membrane interactions. acs.org These simulations have shown that specific residues, particularly lysine (B10760008) residues, play a crucial role in the initial binding to the negatively charged bacterial membranes and the subsequent insertion of the peptide into the lipid bilayer. acs.org
| Technique | Environment | Observed Structure |
| Circular Dichroism (CD) Spectroscopy | Aqueous Solution | Random Coil |
| Circular Dichroism (CD) Spectroscopy | Membrane-Mimetic (e.g., TFE, Micelles) | α-helical |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Membrane-Mimetic (e.g., Micelles) | Amphipathic α-helix |
Table 2: Conformational Preferences of Bombinin-like Peptides in Different Environments.
Genomic and Transcriptomic Insights into Bombinin Like Peptide 2 Biosynthesis
Gene Cloning and Precursor Characterization of Bombinin-like Peptide Precursors
The primary structures of bombinin-like peptide precursors have been largely elucidated through the "shotgun" cloning of cDNA from the skin secretions of various Bombina species, such as Bombina orientalis and Bombina variegata. nih.govnih.govportlandpress.com This technique involves creating a cDNA library from the mRNA extracted from the frog's skin secretions, which are rich in the transcripts for these peptides.
Analysis of the cloned cDNAs reveals that bombinin-like peptides are synthesized as part of a larger precursor protein, known as a prepropeptide. nih.govresearchgate.net These precursors typically exhibit a conserved architecture:
Signal Peptide: An N-terminal sequence of 18-22 amino acids that directs the nascent polypeptide into the endoplasmic reticulum for secretion. nih.govuniprot.orgnih.gov
Acidic Spacer Region: This region follows the signal peptide and often contains acidic amino acid residues (aspartic acid, glutamic acid). nih.gov
Mature Peptide(s): The precursor contains one or more copies of the mature bombinin-like peptide sequence. nih.govresearchgate.net A common feature is the co-encoding of different peptide families within a single precursor. For instance, many precursors contain sequences for bombinin-like peptides at the amino-terminal end and a single copy of a bombinin H peptide at the carboxyl-terminal end. nih.govresearchgate.netresearchgate.net
Processing Sites: The mature peptide sequences are flanked by specific amino acid residues that act as signals for proteolytic cleavage by processing enzymes, which release the final active peptides.
For example, a full-length peptide precursor cloned from B. orientalis was found to co-encode a novel bombinin-like peptide (BLP) and a bombinin H-type peptide. nih.gov Similarly, studies on B. variegata identified precursors encoding a novel bombinin and a C-terminally located nonapeptide named feleucin. nih.gov This co-encoding strategy allows for the coordinated synthesis of a diverse suite of defense molecules from a single gene transcript.
Table 1: Representative Bombinin-like Peptide Precursors Cloned from Bombina Species
| Precursor Name | Source Organism | Encoded Peptides | Key Structural Features | Reference |
| BLP-3 Precursor | Bombina orientalis | Two identical bombinins, one bombinin H | Contains two exons and a large intron; exon 2 encodes the three peptides. | nih.gov |
| BLP-7 Precursor | Bombina orientalis | One BLP-7, one bombinin H-type peptide (GH-2) | Also has a two-exon structure; compared to the BLP-3 gene, its intron is shorter. | nih.govresearchgate.net |
| Feleucin Precursor | Bombina variegata | One novel bombinin, one feleucin | The precursor contains a C-terminally located copy of the nonapeptide feleucin. | nih.gov |
| Bombinin-BO1 & Bombinin H-BO1 Precursor | Bombina orientalis | One Bombinin-like peptide (Bombinin-BO1), one Bombinin H-type peptide (Bombinin H-BO1) | Cloned using "shotgun" technique from a skin secretion-derived cDNA library. | nih.gov |
Genomic Organization of Bombinin-like Peptide Genes, including Exons and Introns
Investigations into the genomic DNA of Bombina orientalis have provided critical insights into the structural organization of the genes encoding bombinin-like peptides. nih.govresearchgate.net The gene structure is remarkably consistent across this peptide family.
A key finding is that the genes coding for bombinin-like peptides are composed of two exons separated by a single, large intron. nih.govnih.govresearchgate.net
Exon 1: This exon is relatively short and encodes the N-terminal signal peptide portion of the precursor protein. nih.govnih.gov
Intron: A large intervening sequence separates the two exons. The size of this intron can vary; for instance, the intron in the gene for BLP-7 is 1337 base pairs long. nih.govresearchgate.net Comparison between the genes for BLP-3 and BLP-7 showed that the intron in the BLP-7 gene is 708 bases shorter. researchgate.net
Exon 2: This exon is larger and contains the genetic information for the acidic spacer region and the mature peptide sequences, including the bombinin-like peptide(s) and the bombinin H peptide. nih.govnih.gov
The analysis of different bombinin-like peptide gene structures, such as those for BLP-3 and BLP-7, suggests that gene duplication is a likely mechanism for generating the observed diversity within this peptide family. nih.gov This is favored over an alternative splicing mechanism. Furthermore, chromosome walking analysis indicates that the genes belonging to this family are not organized in dense clusters within the genome. nih.gov
Table 2: Genomic Structure of Bombinin-like Peptide Genes in Bombina orientalis
| Gene Component | Function | Example: BLP-7 Gene | Reference |
| Promoter Region | Regulates gene transcription; contains binding sites for nuclear factors. | Contains putative sites for NF-κB and NF-IL6. | nih.govresearchgate.net |
| Exon 1 | Encodes the signal peptide of the precursor protein. | Codes for the signal peptide sequence. | nih.govnih.gov |
| Intron | Non-coding sequence separating the two exons. | 1337 base pairs in length. | nih.govresearchgate.net |
| Exon 2 | Encodes the mature peptide domains (e.g., BLP-7 and GH-2). | Contains the genetic information for BLP-7 and a bombinin H-type peptide. | nih.govnih.gov |
Transcriptional Regulation and Expression Modulation of Bombinin-like Peptide-2 Precursors
The expression of genes encoding bombinin-like peptides is not constitutive but is actively regulated in response to external stimuli, ensuring that these defense peptides are produced when needed. The promoter regions of these genes, located upstream of the coding sequence, contain specific binding sites for transcription factors that control the rate of gene expression.
Studies of the promoter regions of bombinin genes in Bombina orientalis have identified putative recognition sites for key nuclear factors, notably Nuclear Factor-kappa B (NF-κB) and Nuclear Factor-interleukin 6 (NF-IL6). nih.govnih.gov These transcription factors are well-known mediators of immune and inflammatory responses in vertebrates. The presence of these sites strongly suggests that the production of bombinin-like peptides is integrated into the host's broader immune signaling network. researchgate.netnih.gov
In vivo experiments have confirmed this regulatory link. For example, exposing B. orientalis to bacteria prompts a significant increase in the amount of antimicrobial peptides found in their skin secretions. nih.gov This response indicates that the immune system recognizes the pathogenic threat and upregulates the transcription of the relevant peptide genes. Conversely, this induced expression can be suppressed by the administration of glucocorticoids. nih.gov Glucocorticoids are known to have anti-inflammatory effects, and in this context, they were shown to cause an increase in the synthesis of IκBα, an inhibitor of the NF-κB signaling pathway. researchgate.netnih.gov This demonstrates a clear hormonal and immune-mediated mechanism for modulating the expression of bombinin-like peptide precursors.
Mechanistic Investigations of Bombinin Like Peptide 2 Biological Activities
Antimicrobial Action Mechanisms of Bombinin-like Peptide-2
The primary mechanism by which bombinin-like peptides exert their antimicrobial effects is through interaction with and disruption of microbial cell membranes. qub.ac.uknih.gov This interaction is facilitated by the peptide's structural and physicochemical properties.
Interaction with Bacterial Cellular Structures
Bombinin-like peptides are cationic and amphipathic, meaning they possess a net positive charge and have both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. nih.govnih.gov This dual nature is crucial for their interaction with bacterial cell membranes, which are typically negatively charged due to the presence of molecules like lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. researchgate.nettandfonline.com
The initial interaction is electrostatic, where the positively charged peptide is attracted to the negatively charged bacterial surface. tandfonline.com Structurally, bombinin-like peptides adopt an α-helical conformation, particularly in a membrane-like environment. nih.govnih.govexlibrisgroup.com This amphipathic α-helical structure allows the peptide to insert itself into the lipid bilayer of the bacterial membrane. nih.govmdpi.com
Disruption of Microbial Membrane Integrity and Permeabilization
Following the initial binding, bombinin-like peptides disrupt the integrity of the microbial membrane, leading to increased permeability. qub.ac.ukresearchgate.net This disruption is a key step in their bactericidal activity. The insertion of the peptides into the membrane causes destabilization and can lead to the formation of pores or channels. mdpi.comacs.org This process ultimately results in the leakage of essential intracellular components, such as ions and small molecules, leading to cell death. mdpi.com
Studies on related bombinin peptides, such as bombinin H2 and its analogues, have shown that their antibacterial function is directly linked to their ability to disrupt the integrity of bacterial membranes. qub.ac.uknih.gov Electrophysiological measurements on model lipid bilayers have provided insights into the pore-forming mechanisms of these peptides. acs.org While bombinin-like peptide 2 itself shows antimicrobial activity, preliminary evidence suggests it may not lyse and kill bacteria in the same way as some other bombinins, indicating a potentially more complex mechanism. uniprot.org
Modulation of Intracellular Processes in Microorganisms
While the primary mode of action for many antimicrobial peptides is membrane disruption, some can also translocate across the membrane and interfere with intracellular processes. For instance, some peptides can inhibit the synthesis of nucleic acids and proteins. researchgate.net While the direct modulation of intracellular processes by Bombinin-like peptide-2 is not as extensively studied as its membrane activity, the ability of related peptides like buforin II to translocate across the membrane and interact with intracellular components suggests that this could be a potential secondary mechanism of action. d-nb.info
Spectrum of Antimicrobial Efficacy of Bombinin-like Peptide-2
Bombinin-like peptides have demonstrated a broad spectrum of antimicrobial activity, showing efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungi. nih.govnih.govexlibrisgroup.comuniprot.org For example, Bombinin-like peptide-7 (BLP-7), a closely related peptide, is effective against Staphylococcus aureus, Escherichia coli, and Candida albicans. uniprot.org The minimal inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Antimicrobial Spectrum of Bombinin-like Peptides
| Microorganism | Type | Minimal Inhibitory Concentration (MIC) in µM | References |
|---|---|---|---|
| Propionibacterium acnes | Gram-positive bacteria | 5 | uniprot.org |
| Staphylococcus aureus | Gram-positive bacteria | 5 - 6.3 | uniprot.org |
| Escherichia coli | Gram-negative bacteria | 5 - 6.3 | uniprot.org |
| Micrococcus luteus | Gram-positive bacteria | 10 - 12.5 | uniprot.org |
| Saccharomyces cerevisiae | Fungus | 10 - 12.5 | uniprot.org |
| Candida albicans | Fungus | 10 - 12.5 | uniprot.org |
Anticancer Activity of Bombinin-like Peptides
In addition to their antimicrobial properties, bombinin-like peptides have shown potential as anticancer agents. researchgate.netexlibrisgroup.com This dual activity is a common feature of many antimicrobial peptides.
Induced Cellular Responses in Neoplastic Cells
Several studies have demonstrated the antiproliferative activity of bombinin-like peptides against various cancer cell lines. researchgate.netexlibrisgroup.com For example, Bombinin-BO1 and Bombinin H-BO1, two novel bombinin peptides, exhibited significant anticancer effects against human hepatoma cell lines (Hep G2, SK-HEP-1, and Huh7). exlibrisgroup.com Similarly, BLP-7 has also been shown to possess anticancer activity against human hepatoma cells. nih.govuniprot.org
The proposed mechanism for the anticancer activity of these peptides involves the selective targeting of cancer cell membranes, which often have a higher negative charge compared to normal cells. nih.gov This selectivity allows the peptides to preferentially disrupt the membranes of cancer cells. The induced cellular responses in neoplastic cells can include cell cycle arrest and apoptosis (programmed cell death). researchgate.netnih.gov For instance, Bombinin-BO1 was found to induce S-phase cycle block and apoptosis in hepatocellular carcinoma cells. nih.gov This was linked to its ability to interfere with the HSP90A-Cdc37-CDK1 protein complex, leading to the degradation of CDK1, a key protein in cell cycle regulation. nih.gov
Targeted Subcellular Pathways in Cancer Pathogenesis
The anticancer activity of bombinin-like peptides involves the precise targeting of specific intracellular signaling pathways that are crucial for the survival and proliferation of cancer cells. Research into Bombinin-BO1, a peptide from the bombinin family, has elucidated a key mechanism involving the disruption of the HSP90A-Cdc37-CDK1 protein complex in hepatocellular carcinoma (HCC). explorationpub.com
Bombinin-BO1 has been shown to localize within the cytoplasm of HCC cells following entry via endocytosis. explorationpub.com Once inside the cell, it directly interferes with the chaperone protein Heat Shock Protein 90A (HSP90A). It competitively binds to HSP90A, disrupting its interaction with its co-chaperone Cdc37. explorationpub.com This chaperone system is vital for the stability and function of numerous client proteins, including Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle. The disruption of the HSP90A-Cdc37-CDK1 axis by Bombinin-BO1 leads to the misfolding and subsequent degradation of CDK1. explorationpub.com The loss of functional CDK1 induces an arrest in the S-phase of the cell cycle and triggers apoptosis, or programmed cell death. explorationpub.com
Further investigations have confirmed that the cytotoxic effects of Bombinin-BO1 on hepatocellular carcinoma cells are mediated through the induction of the intrinsic apoptosis signaling pathway. explorationpub.comfrontiersin.org This pathway, also known as the mitochondrial pathway, is a central mechanism for controlled cell death. In addition to apoptosis, other cell death mechanisms, such as autophagy-like cell death, have been associated with other amphibian-derived peptides, although the specific involvement of Bombinin-like peptide-2 in these alternative pathways requires further investigation. mdpi.com
The ability of these peptides to enter the cell and interfere with fundamental processes like protein chaperoning and cell cycle regulation highlights a sophisticated mode of action that goes beyond simple membrane disruption. explorationpub.comresearchgate.net By targeting the HSP90A-Cdc37-CDK1 system, Bombinin-BO1 exploits a key dependency of cancer cells on chaperone proteins for maintaining the stability of oncoproteins, providing a targeted approach to inducing cancer cell death. explorationpub.com
Selective Engagement with Cancer Cell Lines
A critical feature of bombinin-like peptides in the context of cancer therapy is their ability to selectively target and kill cancer cells while exhibiting lower toxicity towards normal, healthy cells. nih.govmdpi.com This selectivity is largely attributed to the fundamental differences in the composition and charge of cancer cell membranes compared to non-malignant cells. researchgate.net Cancer cell membranes tend to have a higher net negative charge due to the increased exposure of anionic phospholipids, such as phosphatidylserine, on their outer surface. The cationic nature of bombinin peptides facilitates a preferential electrostatic attraction to these negatively charged cancer cell surfaces, initiating their cytotoxic action.
Studies have demonstrated this selective activity across various cancer types. For instance, Bombinin H2 and Bombinin H4, derived from amphibian skin, were tested against non-small cell lung carcinoma (NSCLC) cell lines (A549 and Calu-3) and the non-cancerous bronchial epithelial cell line (Beas-2B). nih.govresearchgate.net While Bombinin H2 showed toxicity to both cancerous and non-cancerous cells, Bombinin H4 displayed selective cytotoxicity against the A549 lung cancer cell line. researchgate.net This suggests that peptide sequence and structure play a significant role in determining the degree of selectivity. researchgate.net
Similarly, Bombinin-like peptide-7 (BLP-7) and Bombinin H-BO, isolated from the Oriental fire-bellied toad (Bombina orientalis), have shown significant antiproliferative effects against several human hepatocellular carcinoma (HCC) cell lines, including Hep G2, SK-HEP-1, and Huh7, at concentrations that are considered non-toxic. Furthermore, a synergistic interaction between two bombinin peptides resulted in the inhibition of the human neuronal glioblastoma cell line, U251MG.
The table below summarizes the observed selective engagement of various bombinin-like peptides with different cancer cell lines.
| Peptide | Cancer Cell Line | Cancer Type | Effect | Selectivity Noted |
| Bombinin H4 | A549 | Non-Small Cell Lung Carcinoma | Cytotoxic | Selective against A549 vs. Calu-3 and normal Beas-2B cells. nih.govresearchgate.net |
| Bombinin H2 | A549, Calu-3 | Non-Small Cell Lung Carcinoma | Cytotoxic | Not selectively cytotoxic; also affected normal Beas-2B cells. nih.govresearchgate.net |
| BLP-7 | Hep G2, SK-HEP-1, Huh7 | Hepatocellular Carcinoma | Antiproliferative | Active at non-toxic doses. |
| Bombinin H-BO | Hep G2, SK-HEP-1, Huh7 | Hepatocellular Carcinoma | Antiproliferative | Active at non-toxic doses. |
| Bombinin-BO1 | Hepatocellular Carcinoma Cells | Hepatocellular Carcinoma | Cytotoxic (induces apoptosis) | Inhibits tumor growth in vivo without toxicity to the individual. explorationpub.com |
| Bombinin Peptides (unspecified) | U251MG | Neuronal Glioblastoma | Inhibits proliferation | Synergistic interaction between two bombinin peptides. |
Synergistic Interactions of Bombinin-like Peptides with Other Agents
The therapeutic potential of bombinin-like peptides may be enhanced through synergistic interactions, where the combined effect of two or more agents is greater than the sum of their individual effects. Research has primarily focused on the synergy between different bombinin peptides, a phenomenon that may reflect the complex nature of the amphibian's innate defense system. researchgate.net
Studies have demonstrated that combinations of bombinin peptides can lead to enhanced antimicrobial and anticancer activity. For example, a potent synergistic relationship was observed between two novel peptides, BHL-bombinin and bombinin HL (or its analogue bombinin HD), in their activity against the bacterium Staphylococcus aureus. This finding highlights that peptides originating from the same biosynthetic precursor can work together to produce a more powerful effect.
In the context of cancer, a synergistic interaction was manifested between two different bombinin peptides in their ability to inhibit the proliferation of the human neuronal glioblastoma cell line U251MG. However, it is noteworthy that such synergistic effects observed against cancer cells are not universal for all peptide combinations. A study on dermaseptin (B158304) peptides, while noting that synergy is a known characteristic of the bombinin family, found only an additive effect when two dermaseptins were combined against human cancer cells. researchgate.net This suggests that the specific peptides and the target cell type are critical determinants of whether the interaction is synergistic or merely additive. researchgate.net
Evidence for synergy with agents outside of the peptide family has also been reported, particularly in an antimicrobial context. A synergistic effect was observed between bombinin H and the conventional antibiotic ampicillin. While this observation is not directly related to cancer, it establishes a proof-of-concept that bombinin peptides can work in concert with other classes of therapeutic agents. nih.gov This opens the possibility for future research into combination therapies where bombinin-like peptides could be used alongside traditional chemotherapeutics to potentially lower required doses, enhance efficacy, and overcome drug resistance. nih.gov
Structure Activity Relationship Sar Studies and Analogue Design for Enhanced Bioactivity
Impact of Amino Acid Substitutions on Bombinin-like Peptide Function
The substitution of individual amino acid residues is a fundamental strategy to probe the functional role of different positions within the peptide sequence and to enhance its biological properties. Early research into bombinin-like peptides (BLPs) from the skin of Bombina orientalis identified multiple natural variants, such as BLP-1, BLP-2, and BLP-3. nih.gov Further analysis of the encoding cDNA revealed an additional variant, BLP-4, which differs from BLP-3 by two amino acid substitutions, indicating that natural diversity through substitution is a common theme in this peptide family. nih.gov
More targeted approaches have been employed to optimize bombinin peptides. In studies using Bombinin-H2L as a template, specific substitutions were made to enhance antimicrobial activity against pathogens like Staphylococcus aureus. qub.ac.uknih.gov For instance, analogues were developed where residues on the hydrophobic face of the peptide helix were replaced with charged amino acids like Arginine (Arg) or Lysine (B10760008) (Lys). qub.ac.uk The analogue [Arg8, 15]BH2L was created by substituting the original amino acids at positions 8 and 15 with Arginine. qub.ac.uknih.gov Another set of analogues, including [Lys7, 8]BH2L, involved substitutions at positions 7 and 8 with Lysine. qub.ac.uknih.gov These specific substitutions were shown to yield analogues with high therapeutic efficacy against drug-resistant S. aureus strains. qub.ac.uk
These findings demonstrate that even minor changes, such as single or double amino acid replacements, can significantly alter the functional characteristics of bombinin-like peptides, improving their antimicrobial potency and therapeutic index. qub.ac.uk The eighth position, in particular, has been suggested to play a critical role in controlling the hemolytic activity of bombinin H-like peptides. qub.ac.uk
Table 1: Examples of Amino Acid Substitutions in Bombinin-like Peptides and Their Effects
| Parent Peptide | Analogue | Substitution(s) | Observed Effect |
|---|---|---|---|
| Bombinin-H2L | [Arg8, 15]BH2L | Introduction of Arginine at positions 8 and 15 | High therapeutic efficacy and specificity toward drug-resistant S. aureus. qub.ac.uknih.gov |
| Bombinin-H2L | [Lys7, 8]BH2L | Introduction of Lysine at positions 7 and 8 | High therapeutic efficacy and specificity toward drug-resistant S. aureus. qub.ac.uknih.gov |
| Bombinin H-BO | Bombinin HD | L-Leucine at position 2 replaced with D-Leucine | Altered secondary structure and biological activity profile. researchgate.netqub.ac.uk |
Rational Design and Synthesis of Bombinin-like Peptide-2 Analogues
Rational design is a powerful strategy that uses the understanding of a peptide's structure-activity relationships to create new analogues with desired properties. mdpi.com For bombinin-like peptides, the primary goals of rational design are often to increase antimicrobial potency while minimizing cytotoxicity to host cells, such as hemolytic activity. nih.gov This process typically involves modifying the amino acid composition to fine-tune physicochemical properties like net charge, hydrophobicity, and amphipathicity. qub.ac.uknih.gov
A clear example of this approach is the design of analogues from the template peptide Bombinin-H2L, which, while possessing strong antimicrobial activity, also exhibited high cytotoxicity. qub.ac.uknih.gov Using bioinformatics tools, a series of analogues were designed with the specific aim of increasing the net positive charge and adjusting the peptide's amphiphilicity. qub.ac.uk These rationally designed sequences were then chemically synthesized for biological evaluation. qub.ac.uk
The standard method for producing these synthetic peptide analogues is Solid Phase Peptide Synthesis (SPPS). qub.ac.uk Following synthesis, the crude peptides are purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), and their molecular mass is confirmed by techniques like MALDI-TOF mass spectrometry to ensure the correct product has been made. qub.ac.uk This systematic process of design, synthesis, and purification allows researchers to generate and test a wide array of novel peptide structures based on the Bombinin-like peptide-2 scaffold. qub.ac.ukqub.ac.uk
Table 2: Rationally Designed Analogues Based on Bombinin Peptides
| Template Peptide | Designed Analogue | Design Strategy |
|---|---|---|
| Bombinin-H2L | [Arg8, 15]BH2L | Increase net positive charge and adjust amphipathicity. qub.ac.uknih.gov |
| Bombinin-H2L | [Lys7, 8]BH2L | Increase net positive charge and adjust amphipathicity. qub.ac.uknih.gov |
| Bombinin-H2L | [Lys8, Gly13]BH2L | Disrupt the hydrophobic face to modulate activity. qub.ac.uk |
Influence of Peptide Charge and Amphiphilicity on Biological Activity
The biological activity of Bombinin-like peptide-2 and its relatives is profoundly influenced by two key physicochemical properties: net positive charge and amphiphilicity. Bombinin-like peptides are cationic, meaning they carry a net positive charge at physiological pH. nih.govtandfonline.com This positive charge facilitates the initial electrostatic attraction to the negatively charged components of microbial cell membranes, such as phospholipids, which is the first step in their antimicrobial action. nih.gov
Amphiphilicity refers to the spatial separation of hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues. In an α-helical conformation, which these peptides adopt in membrane-like environments, the residues are arranged such that one side of the helix is predominantly hydrophobic and the other is hydrophilic and often positively charged. nih.govresearchgate.net This amphipathic structure is a critical determinant for membrane interaction and disruption. nih.gov
| α-Helical Structure | The secondary structure adopted by the peptide in a membrane environment. | Provides the structural scaffold for an amphipathic conformation. nih.govresearchgate.net |
Role of Chiral Amino Acid Inversion in Bombinin-like Peptide Activity
A fascinating and unusual structural modification found in some bombinin peptides is the post-translational inversion of an amino acid's chirality. While proteins are typically composed exclusively of L-amino acids, certain bombinin H peptides have been found to contain a D-amino acid at the second position of their sequence. nih.govresearchgate.net This inversion is not a random occurrence; it is catalyzed by a specific enzyme, an L-to-D-isomerase, which has been isolated from Bombina skin secretions. nih.govpnas.org This enzyme specifically acts on the second amino acid of the peptide chain, converting it from the L- to the D-configuration after the peptide has been synthesized. pnas.org
A prominent example is the relationship between bombinin H2, which has an L-Isoleucine at position 2, and its diastereomer bombinin H4, which contains a D-allo-Isoleucine at the same position. nii.ac.jp This single change in stereochemistry has significant functional consequences. Studies have shown that the D-forms of these peptides can be more potent against certain pathogens, such as Leishmania parasites. researchgate.netnii.ac.jp
The introduction of a D-amino acid into an L-amino acid chain can alter the peptide's secondary structure. While the L-peptides form a standard α-helix, the diastereomers with a D-amino acid may form a distorted helix. mdpi.com This structural perturbation is thought to be the basis for their enhanced selectivity. The distorted structure may hinder the peptide's ability to interact with and disrupt the neutral (zwitterionic) membranes of host cells (like red blood cells), while preserving or even enhancing its ability to bind to and lyse the negatively charged membranes of pathogens. mdpi.com This strategic use of chiral amino acid inversion represents a natural evolutionary strategy to create more effective and selective antimicrobial agents.
Table 4: Comparison of L- and D-Isomers of Bombinin H Peptides
| Peptide | Chirality at Position 2 | Source/Method | Key Finding |
|---|---|---|---|
| Bombinin H2 | L-Isoleucine | Natural peptide from Bombina skin. nii.ac.jp | Standard L-isomer with antimicrobial and hemolytic activity. nih.gov |
| Bombinin H4 | D-allo-Isoleucine | Natural diastereomer of Bombinin H2. nii.ac.jp | More potent against Leishmania parasites compared to the L-isomer. researchgate.netnii.ac.jp |
| Bombinin HL | L-Leucine | Synthetic peptide based on Bombinin H-BO sequence. researchgate.net | Forms a well-defined α-helical structure. researchgate.net |
Preclinical Assessment of Bombinin Like Peptide 2 and Its Derivatives
In Vitro Efficacy Studies against Pathogenic Microorganisms
The antimicrobial properties of bombinin-like peptides and their derivatives have been extensively documented against a wide array of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmedchemexpress.com Early studies on BLP-1, BLP-2, and BLP-3 isolated from the Asian toad, Bombina orientalis, revealed that they possess more potent bactericidal activity than magainin 2, a well-known antimicrobial peptide. nih.govmedchemexpress.com Notably, these peptides demonstrated a selectivity for prokaryotic over eukaryotic membranes, suggesting a favorable therapeutic window. nih.govmedchemexpress.com
A novel bombinin-like peptide, BLP-7, also from Bombina orientalis, has shown potent activity against several microbial strains. nih.gov Its efficacy, measured by the minimum inhibitory concentration (MIC), highlights its potential as a broad-spectrum antimicrobial agent. uniprot.org
| Microorganism | Peptide | MIC (µM) | Reference |
|---|---|---|---|
| Propionibacterium acnes | BLP-7 | 5 | uniprot.org |
| Escherichia coli | BLP-7 | 5 - 6.3 | uniprot.org |
| Staphylococcus aureus | BLP-7 | 5 - 6.3 | uniprot.org |
| Candida albicans | BLP-7 | 10 - 12.5 | uniprot.org |
| Saccharomyces cerevisiae | BLP-7 | 10 - 12.5 | uniprot.org |
Derivatives of Bombinin H peptides have also been engineered to enhance their antimicrobial efficacy. nih.govqub.ac.uk Analogues of bombinin-H2L, designed with increased positive charges, showed high therapeutic efficacy against clinically isolated, drug-resistant Staphylococcus aureus strains. nih.govqub.ac.uk This demonstrates the potential of structural modification to optimize the antimicrobial activity of this peptide family.
In Vitro Antiproliferative Assays on Cancer Cell Models
In addition to their antimicrobial effects, bombinin peptides have demonstrated significant antiproliferative activity against various cancer cell lines. researchgate.netresearchgate.net This dual activity makes them attractive candidates for developing novel therapeutics. nih.gov The anticancer mechanism is often linked to their ability to selectively target and disrupt the negatively charged plasma membranes of cancer cells. mdpi.com
Studies on BLP-7 and Bombinin H-BO showed clear antiproliferative effects on three human hepatoma cell lines: Hep G2, SK-HEP-1, and Huh7. nih.govresearchgate.net Similarly, Bombinin H2 and Bombinin H4 have been evaluated for their cytotoxic effects against non-small cell lung carcinoma (NSCLC) cell lines. nih.gov Bombinin H4, in particular, showed selective cytotoxicity towards the A549 and Calu-3 cancer cell lines compared to the noncancerous Beas-2B epithelial cell line. nih.govresearchgate.net
| Cell Line | Peptide | IC₅₀ (µM) | Cancer Type | Reference |
|---|---|---|---|---|
| A549 | Bombinin H2 | ~56.32 | Non-small cell lung carcinoma | researchgate.net |
| Calu-3 | Bombinin H2 | >100 | Non-small cell lung carcinoma | nih.gov |
| Beas-2B (Normal) | Bombinin H2 | ~12.5 | Normal lung epithelium | nih.gov |
| A549 | Bombinin H4 | ~1.5 - 100 | Non-small cell lung carcinoma | nih.gov |
| Calu-3 | Bombinin H4 | ~50 - 100 | Non-small cell lung carcinoma | nih.gov |
| Beas-2B (Normal) | Bombinin H4 | ~12.5 - 100 | Normal lung epithelium | nih.gov |
| Hep G2 | BLP-7 | Not specified | Hepatoma | nih.govresearchgate.net |
| SK-HEP-1 | BLP-7 | Not specified | Hepatoma | nih.govresearchgate.net |
| Huh7 | BLP-7 | Not specified | Hepatoma | nih.govresearchgate.net |
Synthetic derivatives have also been developed to enhance anticancer activity. frontiersin.org For instance, a modified version of a bombinin-related peptide, B1AW-K, exhibited increased cytotoxic effects against prostate and pancreatic cancer cells in vitro. frontiersin.orgresearchgate.net These findings underscore the potential of bombinin-like peptides and their analogues as templates for new anticancer drugs. frontiersin.org
Ex Vivo Evaluation of Bombinin-like Peptide-2 Activity
Ex vivo studies provide a bridge between in vitro experiments and in vivo preclinical models, often using tissues or biological samples outside the organism. For bombinin peptides, ex vivo assessments have been crucial in validating their antimicrobial potential in a more complex biological environment.
Specifically, two analogues of bombinin-H2L, [Arg⁸, ¹⁵]BH2L and [Lys⁷, ⁸]BH2L, were tested in an ex vivo model using pig skin. These derivatives demonstrated high therapeutic efficacy and specificity against clinically isolated, drug-resistant Staphylococcus aureus. nih.govqub.ac.uk A key finding from these studies was the ability of the peptides to effectively disrupt established bacterial biofilms, a major challenge in treating chronic infections. nih.govresearchgate.net This anti-biofilm capability highlights a significant therapeutic advantage for this class of peptides. qub.ac.uk
In Vivo Preclinical Models for Antimicrobial Applications
The therapeutic potential of bombinin-like peptides for microbial infections has been further investigated in animal models. These in vivo studies are critical for assessing the efficacy of a drug candidate in a living system.
Research on BLP-7 has provided direct in vivo evidence of its anti-inflammatory and antimicrobial effects. uniprot.org In a rat ear edema model designed to mimic skin inflammation induced by Propionibacterium acnes (a bacterium associated with acne), administration of BLP-7 led to a significant reduction in ear thickness. uniprot.org This result indicates that BLP-7 can suppress P. acnes-induced skin inflammation in vivo, suggesting its potential application in treating skin infections. uniprot.org
In Vivo Preclinical Models for Anticancer Applications
While extensive in vitro data supports the anticancer potential of bombinin peptides, the transition to in vivo models is a critical step in their development as cancer therapeutics. Although specific in vivo anticancer studies for Bombinin-like peptide-2 are not extensively reported, research on related antimicrobial peptides (AMPs) provides a strong rationale for their potential efficacy.
For example, other amphibian-derived AMPs such as magainin II have shown significant tumor regression and improved survival in a rat model of colon cancer. frontiersin.org Similarly, lactoferricin (B1576259) B inhibited tumor growth and angiogenesis in a mouse model of melanoma. frontiersin.org These studies on functionally similar peptides suggest that bombinin-like peptides could exert comparable antitumor effects in vivo. Further research is required to specifically evaluate Bombinin-like peptide-2 and its optimized derivatives in relevant in vivo cancer models, such as xenograft models in mice, to confirm their therapeutic utility against various solid tumors. frontiersin.org
Advanced Research Methodologies in Bombinin Like Peptide Studies
Omics Technologies in Peptide Discovery and Characterization
The discovery and initial characterization of bombinin-like peptides are heavily reliant on 'omics' technologies, particularly transcriptomics and peptidomics. These approaches allow for high-throughput analysis of the genetic and peptide-level diversity within amphibian skin secretions.
Transcriptomics and Genomics : The foundational step in identifying novel bombinin-like peptides often involves the construction of a cDNA library from the skin tissue of amphibians like Bombina orientalis or Bombina variegata. nih.govnih.gov By sequencing the clones from these libraries, researchers can identify the precursor proteins that encode the bombinin-like peptides. nih.govnih.gov This molecular cloning approach reveals the full open reading frame, which typically includes a signal peptide, an acidic propiece, and the sequence of the mature peptide, often followed by a processing signal. nih.govqub.ac.uk For instance, a cDNA library from B. orientalis skin was screened using an oligonucleotide probe, which led to the isolation and sequencing of clones encoding Bombinin-like peptide-1 (BLP-1), Bombinin-like peptide-3 (BLP-3), and a newly identified Bombinin-like peptide-4 (BLP-4). nih.gov Similarly, analysis of a B. variegata skin secretion cDNA library revealed novel precursors encoding new bombinin peptides. nih.gov
Peptidomics : This technology complements transcriptomics by directly analyzing the peptides present in the amphibian skin secretion. The primary technique used is mass spectrometry (MS), often tandem mass spectrometry (MS/MS), which provides precise molecular weight and fragmentation data. nih.govnih.gov This information is crucial for determining the exact amino acid sequence of the mature, biologically active peptide and identifying any post-translational modifications, such as C-terminal amidation, which is common in this peptide family. nih.govnih.gov The combination of transcriptomics (predicting the peptide from mRNA) and peptidomics (confirming the peptide's existence and sequence) is a powerful strategy for accurately identifying new bombinin-like peptides like BLP-7 from B. orientalis. nih.govresearchgate.net
| Technology | Application in Bombinin-like Peptide Research | Key Findings |
| Transcriptomics | Construction of cDNA libraries from amphibian skin to identify precursor-encoding genes. | Revealed the structure of precursor proteins, including signal peptides and pro-regions. nih.govnih.govnih.gov |
| Peptidomics | Mass spectrometry analysis of skin secretions to sequence mature peptides. | Confirmed amino acid sequences and identified post-translational modifications like amidation. nih.govnih.gov |
| Genomics | Screening of cDNA libraries with specific probes. | Led to the discovery of new peptide family members, such as BLP-4. nih.gov |
Peptide Synthesis and Modification Techniques
Once a novel bombinin-like peptide is identified, researchers require pure, synthetic replicates for functional and structural studies. Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for producing these peptides.
Solid-Phase Peptide Synthesis (SPPS) : This method allows for the stepwise construction of a peptide chain on a solid resin support. The most common approach is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.govresearchgate.net In this process, amino acids with their N-terminus protected by an Fmoc group are sequentially coupled to the growing peptide chain. researchgate.net The process is often automated, enabling efficient production of peptides like BLP-7 and various bombinin analogues. nih.govnih.govportlandpress.com After synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed. The crude peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry, such as MALDI-TOF MS. nih.gov
Peptide Modification : SPPS also facilitates the creation of peptide analogues to investigate structure-activity relationships. For example, researchers have synthesized bombinin H analogues where an L-amino acid is replaced with its D-isomer (e.g., L-leucine to D-leucine) to study the effects of stereochemistry on activity. portlandpress.com Other modifications include substituting amino acids to alter properties like net positive charge or amphiphilicity, which has been used to design analogues of bombinin-H2L with enhanced therapeutic potential. qub.ac.uknih.gov
Computational Approaches for Peptide Structure Prediction and Interaction Modeling
Computational methods are indispensable for predicting the structure of bombinin-like peptides and modeling their interactions with biological targets, particularly cell membranes.
Bioinformatics and Structure Prediction : Initial structural insights are often gained through bioinformatic tools. Secondary structure prediction algorithms can analyze the primary amino acid sequence to identify regions with a propensity to form α-helices or other structures. nih.govresearchgate.net Helical wheel projections are commonly used to visualize the amphipathic nature of these α-helices, which is a key feature for their membrane-disrupting activity. mdpi.com
Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic, atomistic-level view of peptide behavior. These simulations have been used extensively to study bombinin peptides. For example, MD studies of bombinin H2 in an aqueous solution showed that as a monomer, it prefers a disordered, helix-loop-helix conformation. nih.govnih.govmdpi.com However, at higher concentrations, the peptides self-associate into aggregates where they adopt a more stable, single α-helical structure, which is believed to be the functional state for membrane interaction. nih.govnih.govscite.ai MD simulations have also been crucial in modeling the insertion of peptides like BLP-3 into bacterial model membranes, revealing a two-step process involving initial surface binding followed by deeper penetration into the lipid bilayer. acs.org
Molecular Docking : This computational technique is used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. Molecular docking has been employed to investigate the binding affinity of bombinin-related peptides to potential intracellular targets, such as the anti-apoptotic protein Bcl-2, to explore mechanisms of anticancer activity. researchgate.net
Biophysical Characterization Techniques for Peptide-Membrane Interactions
To experimentally validate computational predictions and understand how bombinin-like peptides interact with and disrupt cell membranes, a range of biophysical techniques are employed.
Circular Dichroism (CD) Spectroscopy : CD is a widely used technique to assess the secondary structure of peptides in different environments. Studies on bombinin-like peptides consistently show that they are largely unstructured or in a random coil conformation in aqueous buffer. portlandpress.com However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or lipid vesicles, they undergo a conformational change to adopt a predominantly α-helical structure. nih.govportlandpress.com For example, CD measurements showed that BLPs achieve significant helical content (63-69%) in 40% TFE. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides high-resolution structural and dynamic information. Solution NMR, often using paramagnetic probes, has been used to determine the precise orientation of membrane-bound peptides like bombinin H2. nih.gov Solid-state NMR, particularly ³¹P NMR, is used to study the effect of the peptides on the structure of lipid bilayers. acs.orgacs.org These studies can reveal whether peptides disrupt the membrane by forming pores or through other mechanisms. acs.org NMR studies on BLP-3 confirmed that it interacts preferentially with lipid head groups typically found in bacterial membranes (cardiolipin and phosphatidylglycerol) and penetrates deeply into the bilayer. acs.org
| Technique | Information Gained | Example with Bombinin-like Peptides |
| Circular Dichroism (CD) | Secondary structure (α-helix, β-sheet, random coil). | Showed transition from random coil in solution to α-helix in membrane-mimetic environments. nih.govportlandpress.com |
| NMR Spectroscopy | High-resolution 3D structure, orientation in membranes, peptide-lipid interactions. | Determined the orientation of bombinin H2 in micelles and confirmed BLP-3 insertion into bacterial model membranes. acs.orgnih.gov |
| ATR-FTIR Spectroscopy | Secondary structure and orientation in lipid membranes. | Used to determine the structure of bombinin H peptides in various model membranes. acs.org |
Cellular and Molecular Assays for Functional Characterization
To characterize the biological functions of bombinin-like peptides, researchers use a variety of cellular and molecular assays to quantify their activity and elucidate their mechanisms of action.
Cytotoxicity and Proliferation Assays : These assays measure the effect of the peptides on cell viability. To assess anticancer potential, the antiproliferative activity of peptides like BLP-7 has been tested against various human cancer cell lines, such as hepatoma cells (Hep G2, SK-HEP-1). nih.govresearchgate.net The MTT assay is a common colorimetric method used to evaluate cytotoxicity by measuring the metabolic activity of cells, which has been applied to test bombinin-derived peptides on human keratinocyte cell lines (HaCaT). researchgate.netmdpi.com
Real-Time Quantitative PCR (RT-qPCR) : This technique is used to measure changes in gene expression in response to peptide treatment. For instance, RT-qPCR can be used to quantify the mRNA levels of genes involved in apoptosis (programmed cell death), such as caspases and members of the Bcl-2 family, to understand how a peptide induces cancer cell death. researchgate.net
Western Blot : Western blotting allows for the detection and quantification of specific proteins. Following treatment of cells with a peptide, this technique can be used to measure the levels of key proteins involved in cellular pathways like apoptosis (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2). researchgate.net This provides evidence of the peptide's mechanism at the protein level. Due to the small size of these peptides, which can lead to their detachment from the membrane during processing, modified Western blotting techniques, such as vacuum-assisted methods, have been developed for more sensitive detection.
Comparative and Evolutionary Biology of Bombinin Like Peptides
Phylogenetics of Bombinin Peptide Families
The bombinin peptide family is broadly categorized into two main subfamilies: the bombinins and the bombinins H. nih.gov These peptides are derived from precursor proteins that typically encode one of each type. nih.gov Bombinin-like peptide-2 (BLP-2) is classified within the bombinin subfamily and originates from the yellow-bellied toad, Bombina variegata. uniprot.org Phylogenetic analyses, based on the primary structures of these peptides and their precursor sequences, reveal a clear evolutionary divergence between the bombinin and bombinin H lineages.
The precursor protein for BLP-2 from Bombina variegata (UniProt accession: P82286) provides a quintessential example of this co-encoding strategy. uniprot.org It is a 137-amino acid protein that, following post-translational processing, yields multiple peptide chains, including the mature BLP-2 and Bombinin-H2. uniprot.org This genetic organization underscores a close evolutionary relationship and a coordinated functional synergy between these distinct peptide types. The bombinin-like peptides, such as BLP-1 and BLP-3, generally exhibit potent, broad-spectrum antimicrobial activity with low hemolytic (red blood cell-lysing) effects. nih.gov In contrast, the bombinin H peptides are characterized by their higher hydrophobicity and significant hemolytic activity. nih.govsemanticscholar.org
The phylogenetic tree of the bombinin family indicates that gene duplication events have been a primary driver of their evolution, leading to the generation of both inter- and intra-family variability. nih.gov The presence of orthologous peptides, initially termed maximins in Bombina maxima and later reclassified as bombinin-like peptides, further illustrates the evolutionary radiation of this peptide family across different Bombina species. nih.govsemanticscholar.org
Diversification of Antimicrobial Peptide Repertoires in Amphibians
The remarkable diversity of antimicrobial peptides in amphibians is a testament to the intense selective pressures exerted by microbial pathogens in their environments. nih.gov Amphibians, with their permeable skin, are particularly reliant on a robust chemical defense system. nih.gov The diversification of their AMP repertoires, including the bombinin family, has occurred through several evolutionary mechanisms, with gene duplication playing a pivotal role. nih.gov
The co-encoding of different peptides on a single precursor, as seen with BLP-2 and Bombinin-H2, is a key strategy for expanding the functional diversity of the defense arsenal (B13267) without a proportional increase in the number of genes. nih.gov This allows for the generation of multiple peptides with distinct activities from a single transcript. For instance, in Bombina variegata, the combination of the antimicrobial, non-hemolytic BLP-2 with the hemolytic Bombinin-H2 provides a multi-pronged defense mechanism. uniprot.orgsemanticscholar.org
Molecular cloning studies of cDNAs from the skin secretions of various Bombina species have consistently revealed this pattern of co-encoding bombinins and bombinin Hs on the same precursor proteins. nih.gov This suggests that the ancestral bombinin gene likely underwent duplication and subsequent divergence, leading to the specialized functions of the bombinin-like and bombinin H peptides. This diversification allows the host to mount a more complex and effective defense against a broader range of pathogens.
Evolutionary Conservation and Divergence of Gene Sequences
The gene structure of bombinin precursors offers insights into the evolutionary forces shaping this peptide family. Typically, these genes are composed of two exons separated by an intron. nih.govresearchgate.net Exon 1 encodes the signal peptide, which directs the precursor protein for secretion, while exon 2 encodes the mature peptides (e.g., BLP-2 and Bombinin-H2) along with acidic spacer peptides. nih.govresearchgate.net
Comparative analysis of bombinin precursor gene sequences reveals both conserved and highly variable regions. The signal peptide sequence is generally conserved within the Bombina genus, indicating its critical role in the proper processing and secretion of the peptides. researchgate.net In contrast, the regions encoding the mature peptides exhibit significant sequence variability, which is a hallmark of adaptive evolution in response to diverse microbial threats. nih.gov
The precursor for BLP-2 from Bombina variegata showcases this pattern. The full precursor sequence is as follows:
(Source: UniProt P82286) uniprot.org
Adaptation of Bombinin-like Peptides in Host Defense Systems
The functional characteristics of Bombinin-like peptide-2 are indicative of its specific adaptive role in the host defense system of Bombina variegata. BLP-2 exhibits antimicrobial activity but is notably non-hemolytic. uniprot.org This selective toxicity is a crucial adaptation, allowing the peptide to target and eliminate invading microorganisms while minimizing damage to the host's own cells. Preliminary evidence suggests that BLP-2 may not kill bacteria by lysing them, pointing towards a different mechanism of action compared to its co-encoded partner, Bombinin-H2, which is hemolytic. uniprot.org
This functional dichotomy between BLP-2 and Bombinin-H2 likely represents a sophisticated and synergistic defense strategy. While Bombinin-H2 can rapidly disrupt the membranes of both pathogens and, to some extent, host cells, BLP-2 provides a more targeted antimicrobial effect without the collateral damage of high hemolytic activity. This combination allows for a broad-spectrum and potent response to infection.
The presence of a D-amino acid in some bombinin H peptides, a post-translational modification, has been shown to enhance their activity and provides another layer of adaptation. nih.gov While there is no current evidence of this modification in BLP-2, its existence within the broader bombinin family highlights the diverse evolutionary strategies employed by these amphibians to optimize their chemical defenses. The synergistic action of different peptides, such as the observed synergy between a novel bombinin and feleucin peptides also found in B. variegata skin secretions, further illustrates the complexity and adaptability of the amphibian host defense system. nih.gov
Q & A
Q. What experimental models are most appropriate for studying BLP-2’s antimicrobial activity?
Methodological Answer: In vitro assays, such as broth microdilution or time-kill kinetics, are commonly used to quantify BLP-2’s minimum inhibitory concentration (MIC) against bacterial/fungal strains. For mechanistic studies, membrane permeability assays (e.g., SYTOX Green uptake) or electron microscopy can visualize pore formation. Animal models, including amphibian infection studies or murine sepsis models, validate in vivo efficacy . Ensure peptide purity (>95% via HPLC) and batch consistency to minimize variability in bioactivity results .
Q. How is BLP-2 structurally characterized to correlate sequence variations with functional diversity?
Methodological Answer: Utilize mass spectrometry (MS) and circular dichroism (CD) spectroscopy to confirm peptide identity and secondary structure (e.g., α-helical content). NMR spectroscopy resolves 3D conformations in membrane-mimetic environments. Mutagenesis studies, such as alanine scanning, identify critical residues for antimicrobial activity or cytotoxicity . Cross-reference structural data with functional assays to establish structure-activity relationships (SARs) .
Q. What controls are essential when assessing BLP-2’s cytotoxicity in mammalian cell lines?
Methodological Answer: Include positive controls (e.g., melittin for membrane disruption) and negative controls (e.g., scrambled peptide sequences). Use lactate dehydrogenase (LDH) release assays or propidium iodide staining to quantify membrane damage. Normalize cytotoxicity data to cell viability via MTT/WST-1 assays. Account for solvent effects (e.g., DMSO concentrations) and peptide aggregation artifacts .
Advanced Research Questions
Q. How can conflicting data on BLP-2’s efficacy across studies be systematically addressed?
Methodological Answer: Conduct meta-analyses to identify variables influencing discrepancies, such as peptide purity, assay conditions (pH, ionic strength), or microbial strain specificity. Use standardized protocols (e.g., CLSI guidelines) for antimicrobial testing. Employ statistical frameworks like ANOVA to assess inter-laboratory variability . Transparent reporting of peptide synthesis details (e.g., salt content, storage conditions) is critical .
Q. What strategies optimize BLP-2’s therapeutic index (TI) for clinical translation?
Methodological Answer: Modify BLP-2 via PEGylation or liposomal encapsulation to reduce renal clearance and enhance stability. Use in silico tools (e.g., molecular dynamics simulations) to predict interactions with host cell membranes. Employ high-throughput screening to identify peptide analogs with retained antimicrobial activity but reduced hemolytic effects. Validate TI improvements in ex vivo models (e.g., human blood assays) .
Q. How do environmental factors (e.g., pH, temperature) influence BLP-2’s stability and bioactivity?
Methodological Answer: Perform accelerated stability studies under varying pH (4–9) and temperature (4–37°C) conditions. Monitor peptide degradation via reverse-phase HPLC and MS. Corrogate stability data with functional assays (e.g., MIC changes over time). Statistical modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .
Q. What experimental designs resolve discrepancies between in vitro and in vivo efficacy of BLP-2?
Methodological Answer: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge in vitro-in vivo gaps. Measure peptide half-life, tissue distribution, and clearance rates in animal models. Incorporate host factors (e.g., serum protein binding, immune responses) into in vitro assays using serum-supplemented media . Multi-omics approaches (e.g., transcriptomics) identify host-pathogen interactions modulated by BLP-2 .
Methodological Considerations for Future Research
Q. How can predictive modeling enhance the design of BLP-2 analogs with improved specificity?
Methodological Answer: Apply machine learning algorithms trained on antimicrobial peptide databases to predict sequences with enhanced selectivity. Validate predictions using high-content screening (HCS) and explainable AI (XAI) frameworks to interpret feature importance (e.g., hydrophobicity, charge distribution) .
Q. What ethical and practical challenges arise when transitioning BLP-2 studies to human clinical trials?
Methodological Answer: Address potential immunogenicity via preclinical toxicology studies in humanized mouse models. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame trial objectives and ensure compliance with regulatory guidelines (e.g., FDA/EMA). Phase I trials should prioritize safety endpoints, leveraging pharmacokinetic data from animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
